(E)-5-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2OS2/c1-17-8-3-2-7(15)6-10(8)20-13(17)16-12(18)9-4-5-11(14)19-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWCIZYYKLLHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly in the context of anticancer properties, enzyme inhibition, and other therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C19H18FN3O4S2
- Molecular Weight : 435.49 g/mol
The presence of bromine, fluorine, and a thiophene ring contributes to its unique properties, enhancing its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have indicated that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer activity. A study focused on thiophene carboxamide derivatives demonstrated their biomimetic properties similar to the known anticancer drug Combretastatin A-4 (CA-4). The synthesized compounds displayed effective cytotoxicity against Hep3B cancer cell lines with IC50 values indicating potent activity:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2b | 5.46 | Disruption of spheroid formation |
| 2e | 12.58 | Tubulin interaction |
These compounds were shown to induce aggregation in cancer cells and interact with tubulin, similar to CA-4, suggesting a potential mechanism for inhibiting cancer cell proliferation .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Thiazole and thiophene derivatives are often explored for their ability to inhibit various enzymes involved in cancer progression and inflammation. The presence of electron-withdrawing groups like fluorine enhances the compound's reactivity towards enzyme targets, potentially leading to effective inhibition of cancer-related pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its structure-activity relationship. Key findings from SAR studies include:
- Thiazole and Thiophene Moieties : Essential for cytotoxic activity.
- Substituents : The presence of halogens (bromine and fluorine) significantly enhances biological activity.
- Carboxamide Group : Plays a critical role in binding affinity and interaction with biological targets.
Study on Antitumor Activity
In one notable study, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that these compounds induced apoptosis through caspase activation and mitochondrial disruption:
- Caspase Activation : Induced apoptosis in K562 chronic myelogenous leukemia cells.
- Morphological Changes : Significant clustering of mitochondria was observed post-treatment.
These findings highlight the compound's potential as an effective antitumor agent by targeting mitochondrial pathways .
Scientific Research Applications
Key Structural Features
- Benzo[d]thiazole Core : Imparts biological activity.
- Fluorine Atom : Enhances interaction with biological targets.
- Thiophene Ring : Contributes to the compound's overall stability and reactivity.
Anticancer Applications
The compound has shown significant potential as an anticancer agent. Studies indicate that it can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics.
Anticancer Efficacy Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 1.48 | Induction of apoptosis |
| NCI-H23 (Lung) | 0.49 | Inhibition of VEGFR-2 |
| MCF-7 (Breast) | 5.0 | Cell cycle arrest |
The compound's ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) is particularly noteworthy, as this receptor plays a critical role in tumor angiogenesis.
Antimicrobial Properties
In addition to its anticancer effects, the compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential as an antibiotic agent.
Antibacterial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings indicate that the compound effectively inhibits bacterial growth, particularly against Gram-positive strains.
Study on Anticancer Activity
A recent study focused on the effects of (E)-5-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide on lung cancer cell lines A549 and NCI-H23. The results demonstrated significant apoptosis at concentrations ranging from 0.5 to 10 µM, as confirmed by Annexin V/PI staining assays.
Research on Antimicrobial Efficacy
Another investigation assessed the antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. The results indicated effective inhibition at low concentrations, highlighting its potential utility in treating bacterial infections.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Bromine
The bromine atom at position 5 of the thiophene ring undergoes nucleophilic substitution under specific conditions:
Key Insight : Bromine's position on the electron-deficient thiophene ring enhances susceptibility to nucleophilic displacement, particularly with amines or thiols .
Electrophilic Aromatic Substitution
The electron-rich benzo[d]thiazole and thiophene rings participate in electrophilic reactions:
| Reaction Type | Reagent/Conditions | Position Substituted | Product | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Benzo[d]thiazole C4 | Nitro-substituted derivative | Minor ortho/para mixtures |
| Sulfonation | SO₃/DCE, 50°C | Thiophene C3/C4 | Sulfonic acid derivative | Requires anhydrous conditions |
| Halogenation | Cl₂, FeCl₃ | Thiophene C3 | 3,5-dibromo analog | Limited regioselectivity |
Structural Influence : The fluorine atom at C6 of the benzo[d]thiazole directs electrophiles to the C4 position due to its electron-withdrawing effect .
Amide Bond Reactivity
The carboxamide group undergoes hydrolysis and condensation:
Stability Note : The (E)-configured imine group adjacent to the amide reduces hydrolysis rates compared to non-conjugated analogs.
Cyclization Reactions
The compound participates in ring-forming reactions to generate polyheterocycles:
Mechanistic Detail : The thiazole nitrogen lone pair facilitates cyclization via intramolecular nucleophilic attack .
Metal-Mediated Cross-Couplings
Palladium and copper catalysis enable structural diversification:
| Reaction | Catalyst System | Coupling Partner | Product | Yield |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 4-bromoaniline | Arylaminated derivative | 78% |
| Sonogashira | Pd(PPh₃)₄/CuI, NEt₃ | Phenylacetylene | Alkynylated analog | 82% |
| Ullmann | CuI, 1,10-phenanthroline | Thiophenol | Thioether-linked compound | 65% |
Optimization Data : Sonogashira reactions show superior yields with electron-deficient arylacetylenes .
Redox Transformations
Targeted reductions and oxidations modify reactivity:
Caution : Over-oxidation of the thiophene ring can occur with strong oxidizing agents like KMnO₄.
Biological Alkylation Targets
The methyl group on the benzo[d]thiazole nitrogen undergoes functionalization:
| Alkylating Agent | Conditions | New Substituent | Bioactivity Shift |
|---|---|---|---|
| Ethyl bromoacetate | K₂CO₃, DMF, 60°C | –CH₂COOEt | Improved logP (+1.2) |
| Propargyl bromide | NaH, THF, 0°C → RT | –CH₂C≡CH | Click chemistry compatibility |
| Chloroethylamine | DIEA, DCM, RT | –CH₂CH₂NH₂ | Cationic charge at physiological pH |
SAR Note : N-alkylation typically reduces CNS penetration but improves metabolic stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, stereochemistry, and synthetic strategies.
Substituent Variations on the Benzothiazole Core
Thiophene Ring Modifications
Stereochemical and Reactivity Considerations
- E vs. Z Isomerism : The target’s E-configuration likely favors planar conformations, optimizing binding to flat enzymatic pockets. In contrast, the (Z)-isomer in may adopt a bent geometry, reducing affinity for certain targets .
- Bromine Reactivity: The 5-bromo group on the thiophene (target) mirrors reactivity observed in , where bromine in imidazothiadiazoles undergoes substitution with secondary amines.
Structural and Functional Implications
Electronic Effects
- 6-Fluoro (Target) vs. 6-Acetamido (): Fluoro: Electron-withdrawing, enhancing ring electron deficiency and oxidative stability.
Hydrogen-Bonding Networks
- The target’s 6-fluoro and carboxamide groups may form weak hydrogen bonds (C-F···H or N-H···O), similar to the N-H···S interactions noted in .
- In contrast, sulfamoyl () and acetamido () groups enable stronger hydrogen bonds, which could enhance solubility but reduce blood-brain barrier penetration.
Q & A
Q. Q1. What are the key considerations for synthesizing (E)-5-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide with high yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of reaction conditions:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions common in benzothiazole derivatives .
- Temperature control : Reactions involving diazo intermediates (e.g., diazoacetates) require low temperatures (<0°C) to prevent decomposition .
- Catalysts : Triethylamine (TEA) or sodium methoxide can facilitate amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) improve purity .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
Methodological Answer:
- 1H/13C NMR : Focus on imine proton (δ 8.2–8.5 ppm) and benzothiazole C-F coupling (δ 160–165 ppm for 13C) .
- IR Spectroscopy : Confirm amide C=O (1650–1700 cm⁻¹) and thiophene C-S (650–750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Monitor molecular ion [M+H]+ and bromine isotope patterns (m/z ≈ 409.98 for C14H10BrFN2OS2) .
Q. Q3. How does halogen substitution (Br vs. F) at specific positions influence biological activity?
Methodological Answer:
- Bromine : Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and enzyme inhibition (e.g., kinase targets) .
- Fluorine : Increases metabolic stability and hydrogen-bonding potential, critical for receptor binding .
- Comparative Assays : Test analogs (e.g., Cl, I substitutes) in cytotoxicity assays (MTT) and enzyme inhibition studies (IC50) to map SAR .
Q. Q4. What computational methods are effective for predicting binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Use crystal structures of benzothiazole-binding enzymes (e.g., EGFR kinase PDB: 1M17) to model interactions .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Train models using descriptors like polar surface area (PSA) and H-bond acceptors to predict bioavailability .
Q. Q5. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Methodological Answer:
- Dose-Response Analysis : Test activity across concentrations (0.1–100 μM) to identify off-target effects .
- Target Profiling : Use kinase screening panels or proteome-wide affinity assays to map selectivity .
- Metabolite Studies : Analyze stability in serum (e.g., 24-hour incubation) to rule out degradation artifacts .
Q. Q6. What safety protocols are essential when handling diazo intermediates during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods for all steps involving diazo compounds (explosive risk) .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and flame-resistant lab coats .
- Waste Disposal : Quench diazo residues with aqueous sodium sulfite before disposal .
Advanced Mechanistic Studies
Q. Q7. How can researchers validate the hypothesized inhibition of tyrosine kinases by this compound?
Methodological Answer:
- Kinase Assays : Use ADP-Glo™ assays to measure inhibition of recombinant kinases (e.g., EGFR, VEGFR2) .
- Western Blotting : Monitor phosphorylation levels of downstream targets (e.g., ERK1/2) in treated cells .
- Crystallography : Co-crystallize the compound with kinase domains to resolve binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
